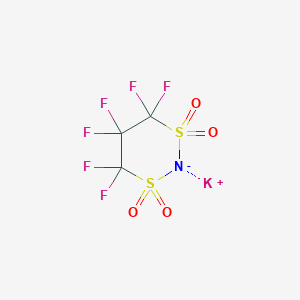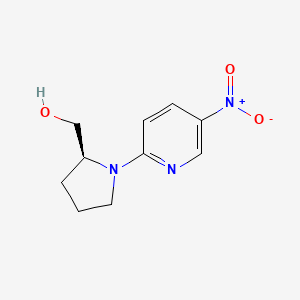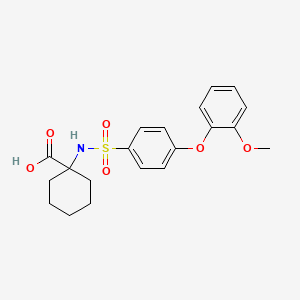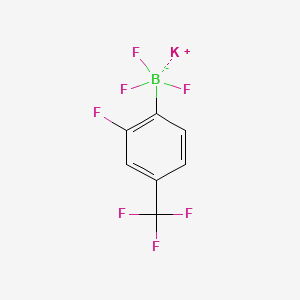
2-Methylthio-5-trifluoromethoxyphenylboronic acid
Descripción general
Descripción
2-Methylthio-5-trifluoromethoxyphenylboronic acid is a specialty product for proteomics research . It has a molecular formula of C8H11BF3O3S and a molecular weight of 252.0 .
Molecular Structure Analysis
The InChI code for 2-Methylthio-5-trifluoromethoxyphenylboronic acid is1S/C8H8BF3O3S/c1-16-7-3-2-5 (15-8 (10,11)12)4-6 (7)9 (13)14/h2-4,13-14H,1H3 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a boiling point of 332.4±52.0 C at 760 mmHg . It is a solid at room temperature and should be stored at 4C under nitrogen .Aplicaciones Científicas De Investigación
Application in Suzuki-Miyaura Coupling Reactions
2-Methylthio-5-trifluoromethoxyphenylboronic acid and related compounds are widely used in Suzuki-Miyaura coupling reactions. For example, research by Hergert et al. (2018) describes the use of a related compound, 5-formyl-2-thiopheneboronic acid, as a building block in the synthesis of various structures through Suzuki-Miyaura coupling reactions. This process highlights the utility of such compounds in facilitating complex chemical transformations (Hergert et al., 2018).
Catalytic Applications
Rao et al. (2014) investigated a complex of 2-(methylthio)aniline with palladium(II), which is closely related to the chemical structure . This complex was found to be an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water, demonstrating the catalytic potential of related compounds (Rao et al., 2014).
Applications in Solar Cell Technology
The compound and its derivatives have potential applications in solar cell technology. For instance, Rahman et al. (2018) utilized a related organo-sulfur compound in dye-sensitized and quantum-dot sensitized solar cells, indicating the relevance of such compounds in renewable energy technologies (Rahman et al., 2018).
Use in Synthesis of Organic Sensitizers
Organic sensitizers, crucial for solar cell applications, can also be synthesized using related compounds. Kim et al. (2006) engineered organic sensitizers using thiophene derivatives, which highlights the application of related compounds in the development of efficient solar cell materials (Kim et al., 2006).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319 . These indicate that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups.
Mode of Action
The compound likely participates in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may influence the synthesis of various organic compounds.
Result of Action
As a potential participant in Suzuki–Miyaura cross-coupling reactions , it may contribute to the formation of carbon-carbon bonds, influencing the synthesis of various organic compounds.
Action Environment
Factors such as temperature, ph, and the presence of other reactants could potentially affect its reactivity in suzuki–miyaura cross-coupling reactions .
Propiedades
IUPAC Name |
[2-methylsulfanyl-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3S/c1-16-7-3-2-5(15-8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFVCYILRFDPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660310 | |
| Record name | [2-(Methylsulfanyl)-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthio-5-trifluoromethoxyphenylboronic acid | |
CAS RN |
957121-11-8 | |
| Record name | [2-(Methylsulfanyl)-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1417907.png)






![[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride](/img/structure/B1417921.png)
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1417923.png)

